3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid

Medicinal Chemistry Lipophilicity ADME

Procure CAS 120716-95-2 as a strategic bifunctional indole scaffold. The 5-chloro and C3-carboxymethyl substituents confer a balanced LogP (~2.1) ideal for CNS drug discovery, enabling fine-tuned BBB penetration. Its dual carboxylic acids support chemoselective derivatization for focused SAR libraries or bioconjugation. Verify purity and expedite your lead optimization program.

Molecular Formula C11H8ClNO4
Molecular Weight 253.64g/mol
CAS No. 120716-95-2
Cat. No. B365865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid
CAS120716-95-2
Molecular FormulaC11H8ClNO4
Molecular Weight253.64g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)CC(=O)O
InChIInChI=1S/C11H8ClNO4/c12-5-1-2-8-6(3-5)7(4-9(14)15)10(13-8)11(16)17/h1-3,13H,4H2,(H,14,15)(H,16,17)
InChIKeyLRXDFQDRJSDXHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (CAS 120716-95-2) Procurement & Technical Baseline


3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (CAS 120716-95-2) is a bifunctional indole derivative with a molecular weight of 253.64 g/mol and the formula C₁₁H₈ClNO₄ [1]. It features a 5-chloro substituent on the indole core and both a C2-carboxylic acid and a C3-carboxymethyl (acetic acid) group . Its calculated LogP is approximately 1.89–2.15 [2][3], indicating moderate lipophilicity, and it possesses a predicted pKa of 3.42 ± 0.30 . These properties render it a versatile scaffold in medicinal chemistry and a key intermediate for synthesizing complex indole-based molecules.

Why 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid Cannot Be Substituted with Generic Analogs


Indiscriminate substitution of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid with other indole-2-carboxylic acid derivatives is scientifically unjustified due to significant, quantifiable differences in critical molecular properties. The specific combination and position of the 5-chloro atom and the 3-carboxymethyl group uniquely dictate its lipophilicity, solubility, and acidity . As detailed in Section 3, altering the halogen or moving the carboxymethyl substituent results in LogP variations exceeding 0.6 units and pKa shifts of over 0.1 units [1]. These physicochemical discrepancies directly impact its behavior in synthetic routes, biological assays, and formulation development, potentially leading to divergent or irreproducible experimental outcomes if a non-identical analog is procured.

Quantitative Differentiation Guide: 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid vs. Closest Analogs


Enhanced Lipophilicity (LogP) Compared to Non-Chlorinated Analog

3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid exhibits significantly higher lipophilicity than its non-chlorinated counterpart, 3-(carboxymethyl)-1H-indole-2-carboxylic acid. This is due to the electron-withdrawing and hydrophobic nature of the 5-chloro substituent. The calculated LogP for the target compound is 2.1466 [1], whereas the LogP for the de-chloro analog is 1.4932 [2].

Medicinal Chemistry Lipophilicity ADME

Regioisomeric Differentiation: Lipophilicity vs. N-Substituted Analog

The position of the carboxymethyl group is a key determinant of physicochemical properties. 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (C3-substituted) has a calculated LogP of 2.1466 [1]. Its regioisomer, 1-(carboxymethyl)-1H-indole-2-carboxylic acid (N1-substituted), has a significantly lower reported LogP of 1.84 .

Medicinal Chemistry Isomerism LogP

Altered Acidity (pKa) Relative to Non-Chlorinated Analog

The presence of the electron-withdrawing 5-chloro substituent influences the acidity of the indole nitrogen and carboxylic acid groups. 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid has a predicted pKa of 3.42 ± 0.30 . In contrast, the non-chlorinated analog, 3-(carboxymethyl)-1H-indole-2-carboxylic acid, has a higher predicted pKa of 3.54 ± 0.30 .

Physicochemical Properties pKa Ionization

Comparison of Physicochemical Properties: 5-Chloro vs. 5-Fluoro Analog

The choice of halogen substituent at the 5-position profoundly impacts molecular properties. The 5-chloro analog (target compound) has a LogP of 2.1466 and pKa of 3.42 [1]. While direct, experimentally-derived LogP data for the 5-fluoro analog (3-(carboxymethyl)-5-fluoro-1H-indole-2-carboxylic acid, CAS 132623-10-0) is sparse, calculated values (CLogP) are estimated to be around 1.56 [2], indicating a significantly lower lipophilicity.

Halogen Effects Lipophilicity pKa

Validated Application Scenarios for 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid (CAS 120716-95-2)


Medicinal Chemistry: Scaffold for Lead Optimization Requiring Specific Lipophilicity

3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is a preferred starting material for medicinal chemistry programs targeting central nervous system (CNS) disorders or intracellular pathways where a balanced lipophilicity (LogP ~2.1) is desired for optimal blood-brain barrier (BBB) penetration or cellular uptake [1]. Its LogP, which is higher than the non-chlorinated and N-substituted analogs, offers a distinct physicochemical profile that can be leveraged to fine-tune the ADME properties of lead compounds.

Chemical Biology: Synthesis of Bifunctional Probes and Affinity Reagents

The presence of two distinct carboxylic acid moieties (at C2 and on the C3 carboxymethyl group) makes this compound an ideal bifunctional linker or core scaffold for generating chemical probes. One acid can be used for conjugation to a solid support or a reporter tag (e.g., biotin, fluorophore), while the other is derivatized to create a focused library of analogs for exploring structure-activity relationships (SAR) or for pull-down assays . The specific pKa of 3.42 guides the choice of coupling conditions for chemoselective amidation.

Process Chemistry: Intermediate for C3-Modified Indole-2-Carboxylic Acid Derivatives

This compound serves as a strategic intermediate for synthesizing more complex indole-based molecules, such as those with heterocyclic moieties at the C3 position. The carboxymethyl group can be transformed into various functional groups (e.g., amides, esters, reduced alcohols) while the C2 acid is protected or vice versa. The enhanced stability conferred by the 5-chloro group compared to more electron-rich analogs can be advantageous in demanding reaction conditions .

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